

Unlocking the Potential: Phenothiazine Derivatives as Antimicrobial and Antifungal Agents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3H-phenothiazine*

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Application Notes & Protocols for Researchers and Drug Development Professionals

Phenothiazine derivatives, a class of compounds historically recognized for their antipsychotic properties, are gaining significant attention for their potent antimicrobial and antifungal activities.^{[1][2][3]} This renewed interest stems from their broad-spectrum efficacy, including activity against multidrug-resistant (MDR) pathogens, offering a promising avenue for the development of novel therapeutics in an era of escalating antibiotic resistance.^{[4][5][6][7]} These notes provide an overview of their applications, quantitative data on their efficacy, and detailed protocols for their evaluation.

Antimicrobial and Antifungal Spectrum

Phenothiazine derivatives have demonstrated significant *in vitro* and *in vivo* activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal species.^{[1][8]} Notably, compounds such as chlorpromazine, thioridazine, promethazine, and trifluoperazine have shown efficacy against challenging pathogens like methicillin-resistant *Staphylococcus aureus* (MRSA) and multidrug-resistant *Acinetobacter baumannii*.^{[4][7][9]} Their antifungal activity extends to clinically relevant yeasts and molds, including *Cryptococcus neoformans*, *Candida albicans*, *Aspergillus* species, and zygomycetes.^{[10][11][12][13][14]}

Quantitative Antimicrobial Activity of Phenothiazine Derivatives

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of various phenothiazine derivatives against selected bacterial strains.

Phenothiazine Derivative	Bacterial Strain	MIC Range (µg/mL)	Reference
Chlorpromazine	Acinetobacter baumannii (MDR)	50 - 600	[4][7]
Thioridazine	Acinetobacter baumannii (MDR)	50 - 600	[4][7]
Promethazine	Acinetobacter baumannii (MDR)	50 - 600	[4][7]
Trifluoperazine	Acinetobacter baumannii (MDR)	50 - 600	[4][7]
Chlorpromazine	Staphylococcus aureus	25 - 100	[3]
Thioridazine	Mycobacterium tuberculosis (MDR)	Clinically relevant concentrations	[1][5]
JBC 1847	Gram-positive pathogens	0.5 - 2	[15]

Quantitative Antifungal Activity of Phenothiazine Derivatives

The table below presents the MIC values of phenothiazine derivatives against various fungal pathogens.

Phenothiazine Derivative	Fungal Species	MIC Range (µg/mL)	Reference
Chlorpromazine	Cryptococcus neoformans/gattii	4 - 16	[12] [14]
Promethazine	Cryptococcus neoformans/gattii	8 - 32	[12] [14]
Trifluoperazine	Candida albicans	>32	[10]
Compound 17d & 17e (Trifluoperazine derivatives)	Candida albicans	8	[10]
Chlorpromazine	Aspergillus, Scedosporium, Zygomycetes	16 - 64	[11]
Trifluoperazine	Aspergillus, Scedosporium, Zygomycetes	16 - 64	[11]

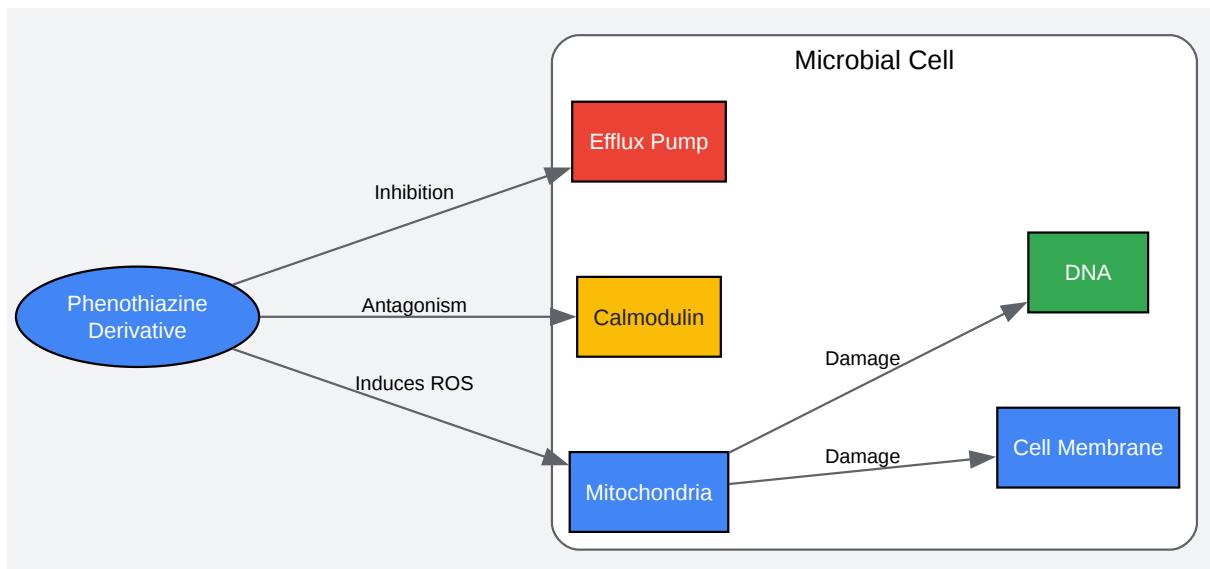
Mechanisms of Action

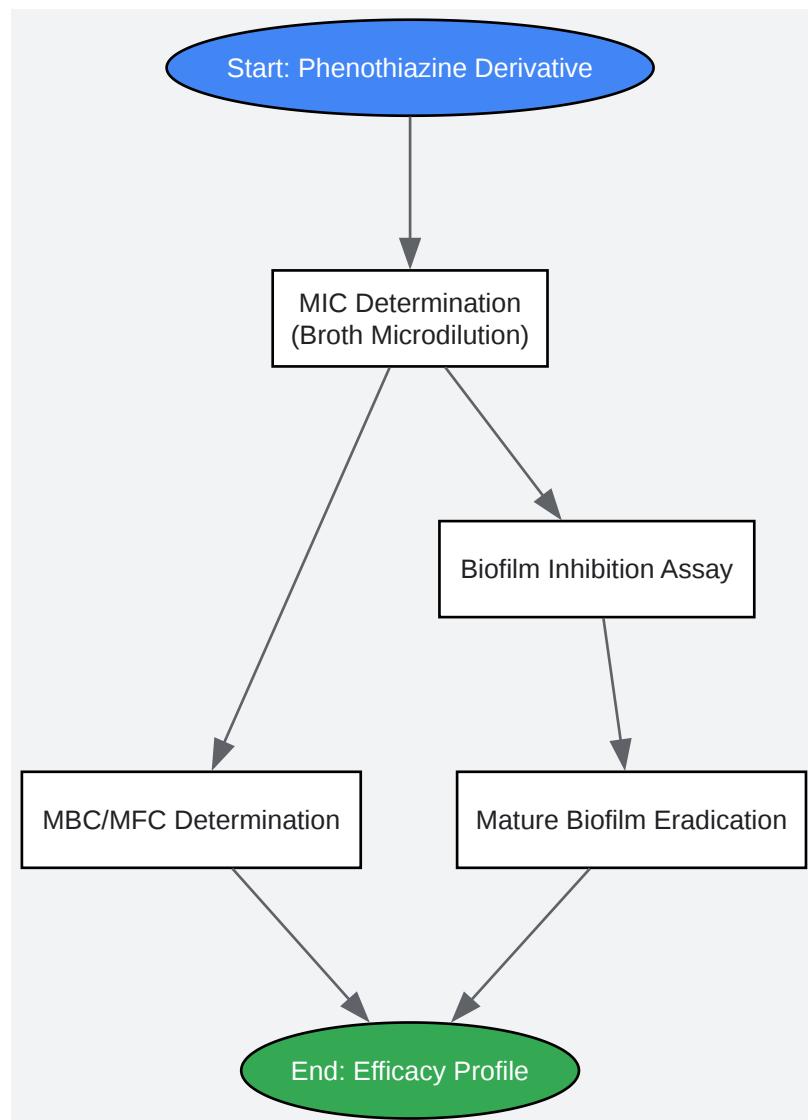
The antimicrobial and antifungal effects of phenothiazine derivatives are multifaceted, contributing to their broad-spectrum activity and potential to overcome resistance mechanisms. Key mechanisms include:

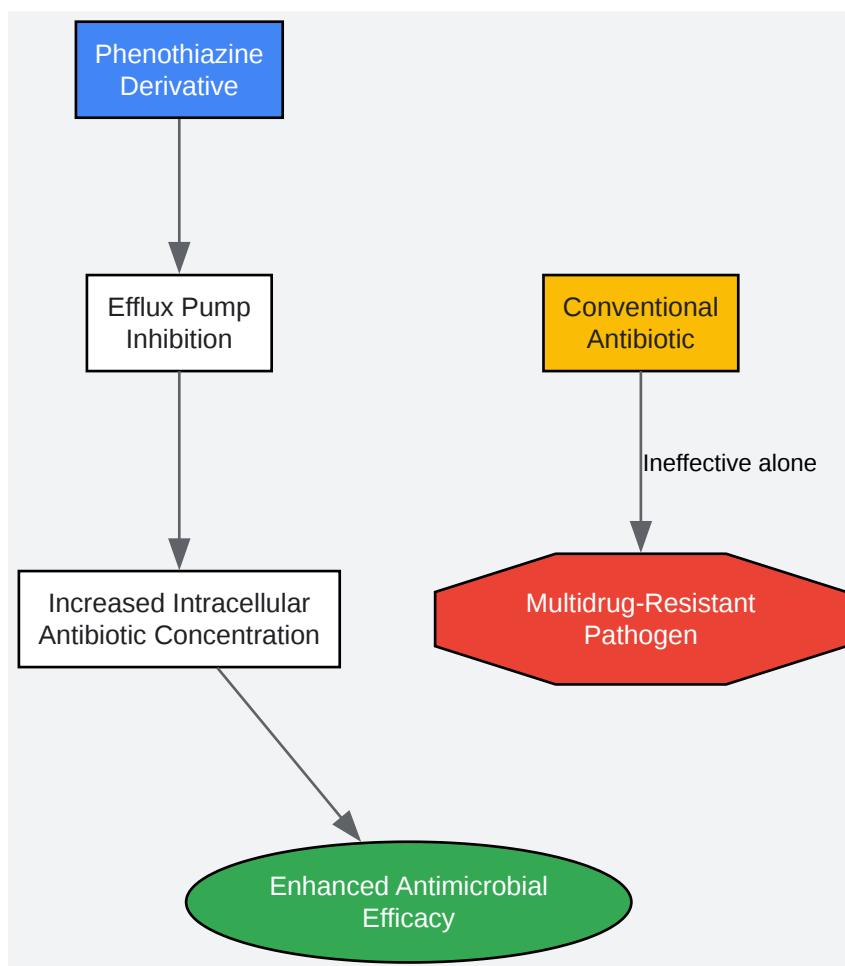
- **Inhibition of Efflux Pumps:** Phenothiazines can inhibit ATP-binding cassette (ABC) type efflux pumps in bacteria and fungi, which are often responsible for multidrug resistance.[\[5\]](#)[\[6\]](#) This inhibition restores the efficacy of conventional antibiotics that are otherwise expelled from the microbial cell.
- **Calmodulin Antagonism:** The antifungal activity of some phenothiazines correlates with their ability to antagonize calmodulin, a key calcium-binding protein involved in various cellular processes.[\[10\]](#)

- Generation of Reactive Oxygen Species (ROS): Certain derivatives, like chlorpromazine, can induce the production of ROS within bacterial cells, leading to oxidative stress and damage to cellular components, including DNA and cell membranes.[4][7]
- Membrane Disruption: Phenothiazines can interact with and disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.[14]

Below is a diagram illustrating the proposed mechanisms of action of phenothiazine derivatives.







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- To cite this document: BenchChem. [Unlocking the Potential: Phenothiazine Derivatives as Antimicrobial and Antifungal Agents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1255791#antimicrobial-and-antifungal-applications-of-phenothiazine-derivatives>]

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